molecular formula C46H30 B13094645 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene

Cat. No.: B13094645
M. Wt: 582.7 g/mol
InChI Key: DFRBHDAIPDVXOP-UHFFFAOYSA-N
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Description

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is an organic compound belonging to the anthracene family. It is characterized by its rigid and planar structure, which facilitates strong π-π interactions and high thermal stability. This compound is particularly notable for its applications in organic light-emitting diodes (OLEDs) due to its strong blue fluorescence emission .

Preparation Methods

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Role as Emissive Material
One of the primary applications of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is as an emissive material in OLEDs. The compound exhibits strong photoluminescence and efficient energy transfer properties, making it suitable for use as both a host and dopant material in the light-emitting layer of OLEDs. Its structure allows for effective π-π stacking interactions, which enhance its electronic properties .

Performance Characteristics
Research indicates that OLEDs utilizing this compound can achieve notable efficiencies. For example, devices incorporating this compound have demonstrated external quantum efficiencies (EQE) surpassing 1.6% and current efficiencies reaching up to 5.2 cd/A when combined with appropriate dopants . Additionally, the compound's thermal stability and solubility in organic solvents contribute to its effectiveness in device fabrication.

Device Type Current Efficiency (cd/A) External Quantum Efficiency (%)
OLED with DPA5.22.2
OLED with DPA3.21.6

Photophysical Properties

Spectroscopic Analysis
The photophysical characterization of this compound reveals significant absorbance peaks through UV-visible spectroscopy. These peaks correspond to electronic transitions that are crucial for its application in light-emitting devices . The compound's fluorescence quantum yield is notably high, which is essential for efficient light emission.

Triplet-State Dynamics
The compound's ability to facilitate triplet-triplet annihilation (TTA) is another area of interest. TTA can enhance the efficiency of upconversion processes where low-energy photons are converted into higher-energy emissions. Studies have shown that derivatives of this compound can serve as effective annihilators in TTA systems when paired with sensitizers like platinum octaethylporphyrin .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Techniques : The synthesis typically involves methods such as Suzuki coupling and Wittig reactions to construct the complex structure efficiently. Advanced purification techniques like chromatography are employed to enhance yield and purity.
  • Performance in OLEDs : In a comparative study of various anthracene derivatives, the performance metrics of OLEDs using this compound were evaluated against traditional materials like 9,10-diphenylanthracene. Results indicated improved efficiencies due to optimized molecular design .

Biological Activity

Introduction

9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene (DNDA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique photophysical properties and potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article delves into the biological activity of DNDA, focusing on its synthesis, photophysical characteristics, and potential implications in biological systems.

Synthesis and Structural Characteristics

DNDA is synthesized through various methods, including Suzuki and Stille coupling reactions. The introduction of bulky naphthyl groups at the 9 and 10 positions of the anthracene core significantly influences its solubility and thermal stability. The rigid structure of DNDA enhances its fluorescence properties, making it a candidate for applications in OLEDs and other optoelectronic devices.

Table 1: Synthesis Overview of DNDA Derivatives

Reaction TypeReagents UsedYield (%)Key Features
Suzuki CouplingArylboronic acid, Pd catalyst85High efficiency with minimal by-products
Stille CouplingOrganotin compounds90Effective for introducing bulky substituents

Photophysical Properties

The photophysical properties of DNDA are crucial for its applications. Studies have shown that DNDA exhibits strong fluorescence with high quantum yields. The absorption spectrum typically peaks around 372.5 nm, with a significant molar absorptivity indicating efficient light absorption.

Table 2: Photophysical Data of DNDA

PropertyValue
Absorption Wavelength372.5 nm
Molar Absorptivity14000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield~30%
Triplet Lifetime>1 ms

Toxicity Studies

Research has indicated that anthracene derivatives, including DNDA, can exhibit cytotoxic effects depending on their concentration and exposure duration. In vitro studies have shown that high concentrations can lead to oxidative stress in cellular models, suggesting a need for careful evaluation in biological contexts.

Case Studies

  • Cell Viability Assays : In one study, human cancer cell lines were treated with varying concentrations of DNDA. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
  • Reactive Oxygen Species (ROS) Generation : Another study assessed the ability of DNDA to induce ROS in cultured cells. The findings revealed that DNDA exposure resulted in increased ROS levels, correlating with observed cytotoxicity.
  • Phototoxicity Assessment : Given its strong absorption properties, DNDA was evaluated for phototoxic effects under UV light exposure. Cells treated with DNDA and exposed to UV light showed enhanced cytotoxicity compared to those not exposed to light.

Table 3: Summary of Biological Activity Studies

Study TypeFindings
Cell Viability AssayDose-dependent cytotoxicity at >10 µM
ROS GenerationIncreased ROS levels post-DNDA treatment
PhototoxicityEnhanced cytotoxicity under UV exposure

Implications in Organic Electronics

The unique properties of DNDA make it a promising candidate for use in OLEDs and other organic electronic devices. Its high thermal stability and efficient light emission are advantageous for device performance.

Case Study: OLED Performance

In an experimental OLED setup using DNDA as a host material, devices demonstrated external quantum efficiencies (EQE) up to 3.2 cd/A when doped with specific fluorescent materials. This highlights the potential of DNDA derivatives in enhancing device efficiency.

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9,10-dinaphthalen-2-yl-2,6-diphenylanthracene

InChI

InChI=1S/C46H30/c1-3-11-31(12-4-1)37-23-25-41-43(29-37)45(39-21-19-33-15-7-9-17-35(33)27-39)42-26-24-38(32-13-5-2-6-14-32)30-44(42)46(41)40-22-20-34-16-8-10-18-36(34)28-40/h1-30H

InChI Key

DFRBHDAIPDVXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C=C(C=CC4=C3C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8

Origin of Product

United States

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